molecular formula C15H14N2O2 B1678188 Nepafenac CAS No. 78281-72-8

Nepafenac

Cat. No.: B1678188
CAS No.: 78281-72-8
M. Wt: 254.28 g/mol
InChI Key: QEFAQIPZVLVERP-UHFFFAOYSA-N
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Description

Nepafenac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used in ophthalmology. It is commonly administered as an eye drop to treat pain and inflammation associated with cataract surgery. This compound is a prodrug, meaning it is converted into its active form, amfenac, within the body. This conversion occurs after the compound penetrates the cornea .

Mechanism of Action

Preparation Methods

Nepafenac is synthesized through a multi-step process. One common method involves treating 2-aminobenzophenone with 2-(methylthio)acetamide in the presence of sulfuryl chloride to form 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide. This intermediate is then reduced using Raney nickel to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale manufacturing, ensuring high purity and yield.

Chemical Reactions Analysis

Nepafenac undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, Raney nickel, and various solvents like dichloromethane and isopropyl alcohol. The major products formed depend on the specific reaction conditions but typically include this compound and its related impurities.

Scientific Research Applications

Nepafenac has several scientific research applications:

Comparison with Similar Compounds

Nepafenac is often compared with other NSAIDs used in ophthalmology, such as bromfenac and diclofenac. While all these compounds inhibit COX enzymes, this compound’s unique prodrug nature allows for better corneal penetration and targeted delivery. Bromfenac and diclofenac are also effective but may differ in their pharmacokinetics and side effect profiles .

Similar Compounds

  • Bromfenac
  • Diclofenac
  • Ketorolac

This compound’s ability to rapidly convert to its active form and its strong anti-inflammatory properties make it a valuable option in ophthalmic treatments.

Properties

IUPAC Name

2-(2-amino-3-benzoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFAQIPZVLVERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048638
Record name Nepafenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nepafenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nepafenac is a prodrug. After penetrating the cornea, nepafenac undergoes rapid bioactivation to amfenac, which is a potent NSAID that uniformly inhibits the COX1 and COX2 activity.
Record name Nepafenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06802
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

78281-72-8
Record name Nepafenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78281-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepafenac [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepafenac
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06802
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nepafenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-benzoylbenzeneacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEPAFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9L7J6V8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nepafenac
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015678
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To an agitated solution of 9.7 g (0.032 mole) of 2-amino-3-benzoyl-α-(methylthio)-phenylacetamide in 100 ml of tetrahydrofuran was added 80 g of wet Raney nickel (washed 3 times with water and 3 times with tetrahydrofuran). After 10 minutes the mixture was filtered to remove Raney nickel and the filtrate concentrated under vacuum. The residue was crystallized from isopropyl alcohol to give 6.0 g (73%) of yellow needles, m.p. 178.5°-180.0° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
catalyst
Reaction Step One
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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